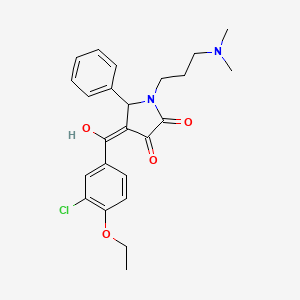

4-(3-chloro-4-ethoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one

CAS No.: 636988-65-3

Cat. No.: VC5649682

Molecular Formula: C24H27ClN2O4

Molecular Weight: 442.94

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 636988-65-3 |

|---|---|

| Molecular Formula | C24H27ClN2O4 |

| Molecular Weight | 442.94 |

| IUPAC Name | (4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-phenylpyrrolidine-2,3-dione |

| Standard InChI | InChI=1S/C24H27ClN2O4/c1-4-31-19-12-11-17(15-18(19)25)22(28)20-21(16-9-6-5-7-10-16)27(24(30)23(20)29)14-8-13-26(2)3/h5-7,9-12,15,21,28H,4,8,13-14H2,1-3H3/b22-20+ |

| Standard InChI Key | QSLBUMWOVYXUSH-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)O)Cl |

Introduction

Chemical Identity and Structural Features

4-(3-Chloro-4-ethoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one belongs to the class of 1,5-disubstituted-4-aroyl-3-hydroxy-pyrrol-2(5H)-ones, characterized by a five-membered lactam ring with hydroxyl, aroyl, and alkylamino substituents. Key structural elements include:

-

3-Chloro-4-ethoxybenzoyl group: A para-ethoxy and meta-chloro-substituted benzoyl moiety at position 4, likely influencing electronic and steric properties.

-

3-(Dimethylamino)propyl chain: A tertiary amine-containing alkyl group at position 1, contributing to solubility and potential biological interactions.

-

5-Phenyl group: An aryl substituent at position 5, common in analogs with demonstrated protein-binding activity .

The compound’s IUPAC name reflects its substitution pattern, with the lactam oxygen at position 2 and hydroxyl group at position 3.

Synthetic Pathways and Methodological Considerations

General Synthesis of Pyrrol-2(5H)-one Derivatives

The synthesis of analogous compounds typically involves a multi-step protocol:

-

Formation of the diketone intermediate: Condensation of substituted benzaldehydes with ethyl acetoacetate or similar β-keto esters under basic conditions.

-

Cyclization to the pyrrolone core: Intramolecular cyclization catalyzed by acids or bases, forming the lactam structure.

-

Functionalization at positions 1 and 4: Introduction of alkylamino groups (e.g., 3-(dimethylamino)propyl) via nucleophilic substitution or reductive amination, and aroyl moieties via Friedel-Crafts acylation .

For example, compound 29 in (5-(3-chloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one) was synthesized using 3-chloro benzaldehyde, yielding a 47% isolated product after recrystallization .

Hypothesized Synthesis of the Target Compound

Applying analogous methods, the target compound’s synthesis would likely involve:

-

Step 1: Condensation of 3-chloro-4-ethoxybenzaldehyde with ethyl acetoacetate to form the diketone intermediate.

-

Step 2: Cyclization in the presence of a catalyst (e.g., p-TsOH) to yield the 3-hydroxy-pyrrol-2(5H)-one scaffold.

-

Step 3: Alkylation at position 1 using 3-(dimethylamino)propyl bromide under basic conditions (e.g., K2CO3 in DMF).

Reaction monitoring via TLC and purification by column chromatography would be critical, given the structural complexity. Expected challenges include regioselectivity during acylation and maintaining the integrity of the ethoxy group under acidic conditions.

Physicochemical Properties and Spectroscopic Characterization

Predicted Physicochemical Data

While experimental data for the exact compound is unavailable, properties can be inferred from analogs :

Spectroscopic Features

-

IR Spectroscopy: Expected peaks include ν(OH) ~3200 cm⁻¹, ν(C=O) lactam ~1680 cm⁻¹, and ν(C=O) aroyl ~1720 cm⁻¹.

-

NMR Spectroscopy:

-

Mass Spectrometry: Expected [M+H]⁺ at m/z 489.1 with fragmentation patterns consistent with loss of ethoxy (–45 Da) and dimethylamino groups (–58 Da).

Biological and Pharmacological Implications

Protein Interaction Inhibition

Structurally related pyrrolones, such as those targeting the Annexin A2–S100A10 interaction, exhibit submicromolar inhibitory activity . The target compound’s 3-chloro-4-ethoxybenzoyl group may enhance hydrophobic binding, while the dimethylamino propyl chain could facilitate solubility and membrane permeability.

SAR Considerations

Key structure-activity relationship (SAR) trends from analogs :

-

Aroyl Substituents: Electron-withdrawing groups (e.g., Cl, CF3) improve binding affinity. The 3-chloro-4-ethoxy moiety may balance electronic and steric effects.

-

N-Alkyl Chains: Tertiary amines (e.g., dimethylamino) enhance bioavailability compared to hydroxypropyl groups, as seen in compound 21 (32% yield) .

Challenges and Future Directions

-

Synthetic Optimization: Improving yields beyond the 20–50% range typical for multi-step pyrrolone syntheses .

-

Biological Screening: Prioritizing assays for kinase inhibition, protein-protein interaction disruption, and cytotoxicity.

-

Computational Modeling: Docking studies to predict binding modes with targets like Annexin A2.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume